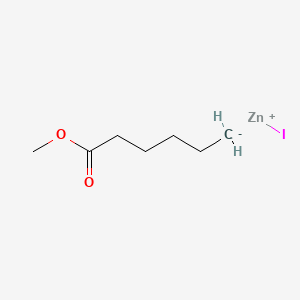![molecular formula C12H16Si B14263047 (Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane CAS No. 138709-26-9](/img/structure/B14263047.png)
(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[221]heptan-2-yl)(diethynyl)methylsilane is a chemical compound that features a bicyclic structure with a silicon atom bonded to a methyl group and two ethynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane typically involves the use of photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction is often catalyzed by light-absorbing semiconductors, which facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale photochemical reactors to ensure efficient and consistent synthesis. The use of advanced photochemical techniques allows for the production of high-purity this compound, which is essential for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using various reducing agents to modify the silicon-containing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include light-absorbing semiconductors for photochemical oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical oxidation can lead to the formation of silicon-containing oxides, while reduction reactions can produce silicon-hydride derivatives.
Applications De Recherche Scientifique
(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and proteins, potentially leading to the generation of reactive oxygen species and other reactive intermediates . These interactions can result in specific biological effects, such as oxidative stress and DNA damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane include:
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[3.1.1]heptane derivatives: These compounds also feature a bicyclic structure and are used as bioisosteres in drug design.
Uniqueness
The uniqueness of this compound lies in its silicon-containing functional groups, which provide distinct chemical and physical properties. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
138709-26-9 |
|---|---|
Formule moléculaire |
C12H16Si |
Poids moléculaire |
188.34 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]heptanyl-diethynyl-methylsilane |
InChI |
InChI=1S/C12H16Si/c1-4-13(3,5-2)12-9-10-6-7-11(12)8-10/h1-2,10-12H,6-9H2,3H3 |
Clé InChI |
UAIBQDWXQCASKA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C#C)(C#C)C1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)
![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
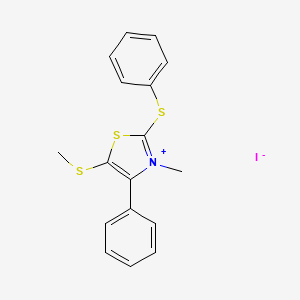
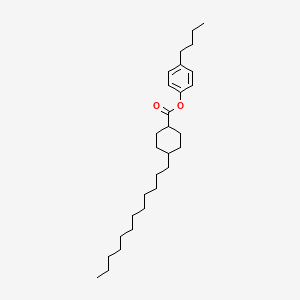

![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
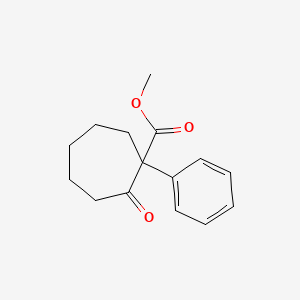
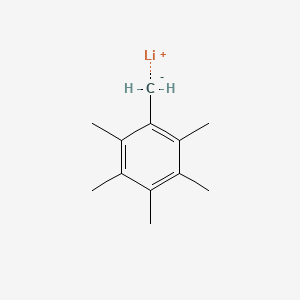
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
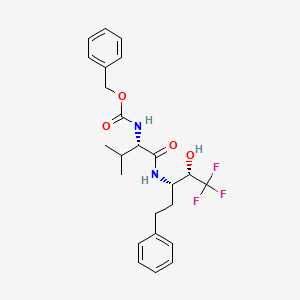
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
